Magnofargesin
Description
Contextualization within Lignan (B3055560) Chemistry and Natural Products Research
Magnofargesin is a naturally occurring chemical compound classified as a lignan. researchgate.net Lignans (B1203133) are a large group of plant secondary metabolites characterized by the coupling of two phenylpropanoid units. jaypeedigital.com These compounds are widely distributed in the plant kingdom and exhibit a diverse range of biological activities, including antioxidant, anti-inflammatory, antiviral, and antitumor properties. jaypeedigital.comresearchgate.net Within the vast field of natural products research, the study of lignans like this compound is significant due to their potential as lead compounds for the development of new therapeutic agents. jaypeedigital.comacs.org
The chemical structure of this compound features a substituted tetrahydrofuran (B95107) ring, a common motif in many bioactive natural products. nih.govias.ac.in Specifically, it belongs to the furofuran class of lignans. researchgate.net The pursuit of novel bioactive compounds from natural sources continues to be a major focus of chemical and pharmacological research, with lignans representing a particularly promising class of molecules. researchgate.net
Historical Overview of this compound Isolation and Investigation
The initial isolation of this compound was from the flower buds of Magnolia species. Two new lignans, (-)-magnofargesin and (+)-magnoliadiol, were first isolated from the flower buds of Magnolia fargesii. researchgate.netfao.org The absolute configuration of (-)-magnofargesin was determined through its isomerization to (+)-magnolin. researchgate.nettandfonline.com Further research has also identified this compound in other Magnolia species, such as Magnolia biondii. nih.govresearchgate.net
The structural elucidation of this compound was accomplished using various spectroscopic techniques. tandfonline.com Following its isolation and characterization, this compound has been the subject of synthetic chemistry research. The first total synthesis of (±)-magnofargesin was reported, providing a method for its laboratory preparation. nih.govacs.org This is significant for enabling further biological studies without relying solely on extraction from natural sources. Other synthetic routes, including the formal synthesis of this compound and its epimer, 7'-epithis compound, have also been developed, often employing novel chemical methodologies. ias.ac.inugr.esresearchgate.net
Significance of this compound as a Bioactive Natural Product
This compound is recognized as a bioactive natural product with potential therapeutic applications. ugr.es Research has indicated that lignans isolated from Magnolia fargesii, including compounds structurally related to this compound, possess anti-inflammatory properties. nih.gov The overproduction of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) is associated with neurodegenerative diseases, and certain lignans from this plant have been shown to inhibit their production. nih.gov
The bioactivity of lignans is an active area of investigation. For instance, studies on lignans from Magnolia species have explored their potential neuroprotective effects. researchgate.net While direct and extensive research on this compound's specific bioactivities is ongoing, its classification as a lignan and its structural features place it within a group of compounds of significant interest for their pharmacological potential. researchgate.netresearchgate.net The synthesis of this compound and its analogues is a key step in enabling more detailed investigations into its biological mechanisms of action. ias.ac.in
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H28O7 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[(2S,3R,4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C23H28O7/c1-25-18-7-6-14(9-19(18)26-2)8-16-13-30-22(17(16)12-24)15-10-20(27-3)23(29-5)21(11-15)28-4/h6-11,17,22,24H,12-13H2,1-5H3/b16-8+/t17-,22+/m0/s1 |
InChI Key |
ITZKNWISERYZRG-AQKWFABASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\CO[C@@H]([C@H]2CO)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2COC(C2CO)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Synonyms |
magnofargesin |
Origin of Product |
United States |
Origin, Isolation, and Structural Elucidation Methodologies
Natural Sources and Botanical Classification
Magnofargesin has been primarily isolated from several species within the Magnolia genus, a large group of flowering plants belonging to the Magnoliaceae family. wikipedia.org The genus is known for its characteristic large, fragrant flowers and cone-like fruits. wikipedia.org
The following table details the botanical classification of the primary plant sources of this compound:
| Level | Classification |
| Kingdom | Plantae |
| Clade | Tracheophytes |
| Clade | Angiosperms |
| Clade | Magnoliids |
| Order | Magnoliales |
| Family | Magnoliaceae unl.edu |
| Genus | Magnolia L. wikipedia.org |
| Species | Magnolia fargesii tandfonline.comcolab.wsresearchgate.netcapes.gov.brnih.govresearchgate.netresearchgate.net, Magnolia biondii nih.govrsc.orgsaspublishers.comthegoodscentscompany.comrsc.org, Magnolia sprengeri researchgate.netarboretumwespelaar.bekew.orgyoutube.com |
Magnolia fargesii, Magnolia biondii, and Magnolia sprengeri are deciduous trees native to China. kew.org The flower buds of these species are particularly rich sources of lignans (B1203133), including this compound. tandfonline.comresearchgate.netnih.gov
Extraction Techniques from Plant Materials
The initial step in obtaining this compound involves its extraction from the plant matrix. A common approach begins with the drying and pulverization of the plant material, typically the flower buds, to increase the surface area for solvent penetration. tandfonline.com
Various extraction methods can be employed, often utilizing organic solvents of differing polarities to selectively dissolve the target compounds. nih.govgoogle.comresearchgate.netnih.gov Common techniques include:
Maceration: This simple technique involves soaking the plant material in a solvent for a period, allowing the soluble compounds to diffuse into the solvent. nih.gov
Soxhlet Extraction: A more efficient method where the plant material is continuously washed with a fresh refluxing solvent, ensuring a high extraction yield. unirioja.es
Microwave-Assisted Extraction (MAE): This modern technique uses microwave energy to heat the solvent and plant material, accelerating the extraction process and often improving efficiency. nih.govunirioja.es
Ultrasonic-Assisted Extraction (UAE): This method employs high-frequency sound waves to disrupt the plant cell walls, enhancing solvent penetration and extraction of intracellular components. unirioja.es
For the extraction of lignans like this compound, solvents such as chloroform, methanol, and dichloromethane (B109758) have been successfully used. tandfonline.comsaspublishers.comnih.gov The choice of solvent and extraction technique depends on factors such as the polarity of the target compound and the chemical composition of the plant material. nih.gov
Purification Methodologies for Natural Isolates
The crude extract obtained from the initial extraction process is a complex mixture of various phytochemicals. Therefore, a series of purification steps are necessary to isolate this compound in a pure form. nih.gov
Chromatographic Separation Techniques
Chromatography is a fundamental technique for the separation and purification of compounds from a mixture. nih.govmoravek.comkhanacademy.org The principle lies in the differential partitioning of components between a stationary phase and a mobile phase. nih.gov Several chromatographic methods are instrumental in the purification of this compound:
Column Chromatography: This is a widely used technique where the crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel. tandfonline.comnih.gov A solvent or a mixture of solvents (mobile phase) is then passed through the column, and the different compounds in the extract move down the column at different rates depending on their affinity for the stationary phase, leading to their separation. khanacademy.org
Flash Chromatography: A variation of column chromatography that uses pressure to speed up the flow of the mobile phase, resulting in faster and more efficient separations. nih.gov
High-Performance Liquid Chromatography (HPLC): A highly efficient and versatile technique that uses high pressure to force the solvent through a column containing very fine particles. nih.govnih.gov Preparative HPLC is often used as a final purification step to obtain highly pure this compound. acs.org
Two-Dimensional Liquid Chromatography (2D-LC): This advanced technique involves the use of two different chromatographic columns with different separation mechanisms to achieve a very high degree of separation for complex mixtures. nih.gov Isocratic reversed-phase 2D-LC has been successfully applied for the isolation of lignans from Magnolia biondii. nih.gov
The following table summarizes the key aspects of these chromatographic techniques:
| Technique | Principle | Common Stationary Phase | Application in this compound Purification |
| Column Chromatography | Differential adsorption | Silica gel, Alumina nih.gov | Initial fractionation of crude extract tandfonline.com |
| Flash Chromatography | Pressurized column chromatography | Silica gel | Rapid purification of fractions |
| HPLC | High-pressure liquid chromatography | C18, Silica | Final purification to high purity acs.org |
| 2D-LC | Two independent separation dimensions | C18 and other specialized phases | Isolation from complex extracts nih.gov |
Other Advanced Purification Methods
In addition to chromatography, other advanced methods can be employed for purification, although they are less commonly reported specifically for this compound. These can include techniques like counter-current chromatography and centrifugal partition chromatography (CPC), which are liquid-liquid partition chromatography methods that avoid the use of solid stationary phases and can be beneficial for purifying sensitive compounds. rotachrom.com Advanced water purification methods like reverse osmosis and ultra-filtration, while not directly used for the primary purification of organic compounds from extracts, share principles with some chromatographic techniques, such as separation based on size and polarity. idro.neth2oglobalnews.comwychwood-water.comnuwater.com
Methodologies for Absolute and Relative Stereochemical Determination
This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement of its atoms. Determining the correct stereochemistry is crucial as different stereoisomers can have different biological activities.
Several spectroscopic and chemical methods are used to elucidate the absolute and relative stereochemistry of this compound and related lignans: numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., COSY, NOESY) are powerful tools for determining the connectivity of atoms and the relative stereochemistry of a molecule. researchgate.netnih.govresearchgate.networdpress.com For instance, the Nuclear Overhauser Effect (NOE) can provide information about the spatial proximity of protons, which helps in assigning the relative configuration of stereocenters. wordpress.comthescipub.com
X-ray Crystallography: This is the most definitive method for determining the absolute stereochemistry of a crystalline compound. numberanalytics.comnih.govresearchgate.net It provides a precise three-dimensional map of the atoms in the molecule.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.netnih.govresearchgate.net The experimental CD spectrum can be compared with calculated spectra for different stereoisomers to determine the absolute configuration.
Chemical Correlation: In some cases, the absolute configuration of a new compound can be determined by chemically converting it to a known compound whose stereochemistry has already been established. tandfonline.comcolab.wsresearchgate.net For example, the absolute configuration of (-)-Magnofargesin was determined by its isomerization to (+)-magnolin. tandfonline.comcolab.wsresearchgate.net
Mosher's Method: This NMR-based method involves the derivatization of a chiral alcohol with a chiral reagent (Mosher's acid) to determine its absolute configuration. researchgate.net
The determination of this compound's stereochemistry often involves a combination of these techniques to provide unambiguous structural assignment. rsc.orgresearchgate.net
Chemical Synthesis Strategies for Magnofargesin and Its Analogs
Early Approaches to Magnofargesin Synthesis
Initial forays into the synthesis of this compound and its related lignans (B1203133) laid the groundwork for more sophisticated and efficient routes. These early efforts were crucial in identifying the key challenges associated with the stereocontrolled formation of the trisubstituted tetrahydrofuran (B95107) ring, a central feature of the this compound scaffold. Researchers explored various strategies, often relying on classical cyclization and coupling reactions. While these initial routes may not have achieved the elegance or efficiency of later methods, they provided invaluable insights into the reactivity of key intermediates and informed the design of subsequent, more advanced synthetic plans. The challenges encountered in controlling the relative and absolute stereochemistry of the multiple chiral centers in this compound were a primary focus of these foundational studies.
Formal Synthesis Methodologies
Formal synthesis, where a known precursor to the final natural product is synthesized, has been a popular and effective strategy for this compound. These approaches often focus on the novel construction of a key intermediate that has previously been converted to the natural product.
Radical-Induced Cyclization Routes (e.g., Titanocene(III) Chloride Mediated)
A significant breakthrough in the formal synthesis of this compound and its epimer, 7'-epithis compound, has been the application of radical cyclization reactions mediated by titanocene(III) chloride (Cp2TiCl). iacs.res.inugr.esresearchgate.netrsc.org This method provides a concise and efficient route to the core tetrahydrofuran structure. iacs.res.inias.ac.inresearchgate.netias.ac.in The key step involves the in situ generation of the titanocene(III) species from the commercially available titanocene (B72419) dichloride (Cp2TiCl2) and a reducing agent like zinc dust. researchgate.net
The reaction cascade is initiated by the homolytic opening of an epoxide precursor by the titanocene(III) chloride radical initiator. iacs.res.inugr.es This generates a carbon-centered radical that undergoes an intramolecular cyclization to form the five-membered tetrahydrofuran ring. rsc.org A subsequent addition-elimination process leads to the formation of the characteristic 4-benzylidene substituted tetrahydrofuran skeleton. iacs.res.inias.ac.inresearchgate.netias.ac.in This radical-induced approach has been successfully applied to the synthesis of both racemic and optically active forms of this compound. researchgate.netrsc.orgias.ac.inresearchgate.netias.ac.in The enantioselective syntheses often commence from a chiral epoxy alcohol, which can be prepared using methods like the Sharpless kinetic resolution. rsc.org
This titanocene(III) chloride-mediated radical cyclization has proven to be a versatile tool, not only for this compound but also for a range of other furan (B31954) and furofuran lignans. rsc.org
Alkylidene Carbene C-H Insertion Approaches
Another powerful strategy for constructing the furan ring of this compound involves the intramolecular C-H insertion of an alkylidene carbene. nih.govfigshare.comacs.orgacs.org This method offers a rapid and efficient way to form the five-membered heterocyclic ring system. acs.orgacs.org A notable example involves the treatment of 3-alkoxy-1-alkynyl(phenyl)iodonium triflates with sodium benzenesulfinate. nih.govfigshare.comacs.org This reaction generates a highly reactive alkylidene carbene intermediate. nih.govfigshare.comacs.orgacs.org
This carbene then undergoes a iacs.res.inugr.es-C-H insertion reaction, where the carbene inserts into a carbon-hydrogen bond at the 5-position of the alkyl chain, to furnish a 2-substituted 4-benzenesulfonyl-2,5-dihydrofuran in good yields. nih.govacs.orgacs.org These cyclic vinyl sulfones are valuable intermediates that can be further elaborated to access the this compound structure. nih.govacs.orgacs.org This approach has been successfully applied in the first total synthesis of (±)-Magnofargesin. nih.govacs.orgacs.org The efficiency of this C-H insertion can be influenced by the nature of the C-H bond, although the highly reactive nature of the alkylidene carbene often leads to a lack of high selectivity. acs.org
Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to understand the mechanisms of these 1,5-X insertions of alkylidene carbenes, revealing that many proceed through stepwise processes involving the formation of ylide intermediates. pku.edu.cn
Total Synthesis Strategies
Total synthesis aims to prepare the target natural product from simple, commercially available starting materials. These endeavors often showcase the cutting edge of synthetic methodology and strategic planning.
Enantioselective Total Synthesis
The development of enantioselective total syntheses of this compound has been a significant achievement, allowing for the preparation of a single, biologically active enantiomer. One successful approach utilized a cobalt-catalyzed asymmetric hydroboration/cyclization of a 1,6-enyne to construct the chiral five-membered cyclic core of (-)-Magnofargesin. nus.edu.sg This methodology represents the first cobalt-catalyzed enantioselective hydroboration/cyclization of 1,6-enynes, highlighting the continuous innovation in the field. nus.edu.sg
Other enantioselective strategies have focused on establishing the key stereocenters early in the synthesis and carrying them through the reaction sequence. These approaches often employ chiral catalysts or chiral starting materials to induce the desired stereochemistry. researchgate.netsioc-journal.cn
Palladium-Catalyzed Reaction Sequences
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and their application in the total synthesis of complex natural products like this compound is well-documented. researchgate.netnih.gov These reactions are highly valued for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov
Stereoselective Approaches and Control
The precise control of stereochemistry is fundamental in the synthesis of complex natural products like this compound, which possesses specific three-dimensional arrangements of its atoms. Researchers have developed several stereoselective strategies to construct the characteristic trisubstituted tetrahydrofuran core of this compound and its epimer, 7'-epithis compound. These methods often focus on controlling the formation of new chiral centers during the key cyclization step.
A prominent and widely applied strategy involves a radical-induced cyclization mediated by titanocene(III) chloride (Cp₂TiCl). researchgate.netiacs.res.in This reagent, typically generated in situ from the commercially available titanocene dichloride (Cp₂TiCl₂) and zinc dust, is effective at promoting the homolytic cleavage of epoxides. researchgate.netiacs.res.in The resulting radical intermediate then undergoes an intramolecular cyclization to form the tetrahydrofuran ring. acs.org This process has been successfully used in the formal synthesis of both racemic and optically active forms of this compound and 7'-epithis compound. researchgate.netresearchgate.net The stereochemical outcome of the cyclization can be influenced by the substrate's existing stereochemistry, allowing for diastereoselective synthesis. Specifically, a titanocene(III) chloride mediated radical-induced addition-elimination process has been developed to produce 4-benzylidene substituted tetrahydrofurans, which are key skeletons for furanolignans like this compound. researchgate.netias.ac.in
More recently, enantioselective methods using other transition metals have been developed. A notable example is the cobalt-catalyzed enantioselective hydroboration/cyclization of 1,6-enynes. nus.edu.sg This methodology provides a route to chiral five-membered cyclic compounds and was successfully applied to the synthesis of the natural product (-)-magnofargesin, demonstrating a powerful strategy for accessing a specific enantiomer of the target molecule. nus.edu.sg
| Strategy | Key Reagent/Catalyst | Core Reaction Type | Key Intermediate | Outcome | Reference |
|---|---|---|---|---|---|
| Titanocene-Mediated Radical Cyclization | Titanocene(III) chloride (Cp₂TiCl) | Radical cyclization of an epoxide | Carbon-centered radical | Racemic and optically active this compound and 7'-epithis compound | researchgate.netiacs.res.inresearchgate.net |
| Alkylidenecarbene C-H Insertion | Alkynyl(phenyl)iodonium triflate / Sodium benzenesulfinate | nih.govCurrent time information in Bangalore, IN.-C-H insertion | Alkylidenecarbene | First total synthesis of (±)-magnofargesin | nih.govacs.org |
| Cobalt-Catalyzed Cyclization | Cobalt catalyst with chiral ligand (e.g., (R,R)-QuinoxP*) | Enantioselective hydroboration/cyclization of 1,6-enyne | Chiral organocobalt species | Enantioselective synthesis of (-)-magnofargesin | nus.edu.sgresearchgate.net |
Synthesis of Structural Analogs and Derivatives
The synthesis of structural analogs and derivatives of this compound is a key area of research aimed at exploring structure-activity relationships (SAR) and developing new compounds with potentially enhanced or novel biological properties. This involves the chemical modification of the core lignan (B3055560) structure, either by attaching new functional groups like sugars or by altering the central scaffold itself.
Glycosylation, the attachment of a sugar moiety to a molecule, is a common strategy to modify the properties of natural products. While specific reports on the synthesis of this compound glycosides are not prominent, general methods for the synthesis of glycosidic derivatives of related lignans, such as podophyllotoxin (B1678966) and diphyllin, are well-established and provide a blueprint for potential application to the this compound scaffold. nuph.edu.uanih.govacs.org
These syntheses typically involve the glycosidation of the lignan aglycone (the non-sugar portion) with a protected sugar derivative. oup.comjst.go.jp For example, derivatives of 4'-demethylepipodophyllotoxin (B1664165) have been synthesized by reacting the aglycone with various aminosugar derivatives. jst.go.jp In another instance, glycosidic variants of α-peltatin were prepared by reacting a protected form of the aglycone with glucopyranose or 2-amino-2-deoxyglucopyranose derivatives. oup.com A common technique involves phase transfer glycosylation, which has been used to couple various glycosyl bromides with the free phenolic group of the lignan diphyllin, yielding a series of glycoside analogs. nih.gov These studies indicate that the nature of the sugar moiety is critical for the biological activity of the resulting compounds. nih.gov
Altering the fundamental carbon skeleton, or scaffold, of a lignan can lead to new classes of compounds with distinct chemical and biological profiles. The furanolignan scaffold of this compound is one of several core structures found in this diverse family of natural products. Synthetic efforts have focused on creating novel scaffolds that deviate from the naturally occurring frameworks.
One approach involves synthesizing entirely new lignan-like structures through different cyclization strategies. For instance, new lignan intermediates have been prepared via the cyclocondensation of (Z)-3-(ethoxycarbonyl)-4,4-(diaryl)but-3-enoic acids using reagents like acetic anhydride (B1165640) or polyphosphoric acid to form naphthoate-based scaffolds. globalauthorid.com Transition metal-catalyzed reactions also offer powerful tools for building diverse scaffolds. nuph.edu.ua For example, gold-catalyzed intramolecular cyclization of alkynyl esters has been used to construct the arylnaphthalene lignan lactone scaffold. nuph.edu.ua
Modification of existing natural product scaffolds is another key strategy. This can involve reactions that open or rearrange the existing rings to create new skeletons. The development of modular synthetic routes allows for the combination of different building blocks to generate a library of structurally diverse analogs. mdpi.com These synthetic strategies enable the exploration of chemical space around the core lignan structure, providing access to compounds that are not available through natural sources. researchgate.netresearchgate.net
Biosynthetic Pathways and Enzymatic Studies
Proposed Biosynthetic Routes for Related Lignans (B1203133) (e.g., Magnoflorine (B1675912), Taspine)
Although magnofargesin is a lignan (B3055560), understanding the biosynthesis of related benzylisoquinoline alkaloids like magnoflorine and its derivative taspine (B30418) offers insights into the complex enzymatic reactions plants employ. These pathways, while distinct from lignan formation, showcase intricate molecular tailoring.
Magnoflorine Biosynthesis: The aporphine (B1220529) alkaloid magnoflorine originates from the pivotal precursor (S)-reticuline, which itself is derived from L-tyrosine. nih.gov Tracer experiments have confirmed that magnoflorine is derived from reticuline, likely through direct oxidative phenol (B47542) coupling. rsc.orgrsc.org The primary proposed route involves a key intramolecular C-C phenol coupling of (S)-reticuline, which establishes the characteristic aporphine scaffold of (S)-corytuberine. nih.gov This reaction is catalyzed by a specific cytochrome P450 enzyme, (S)-corytuberine synthase (CYP80G2). nih.govnih.gov Subsequently, (S)-corytuberine undergoes N-methylation to yield magnoflorine. nih.gov
An alternative, less common pathway has been suggested in opium poppy (Papaver somniferum). In this route, (S)-reticuline is first N-methylated to form the quaternary alkaloid tembetarine (B92082). A CYP80G2-like enzyme then acts on tembetarine to catalyze the C-C coupling, forming magnoflorine directly. nih.govnih.gov
Taspine Biosynthesis: The biosynthetic pathway for taspine is not fully characterized, but it is widely proposed that magnoflorine serves as its direct precursor. nih.govnih.gov The proposed transformation involves a series of enzymatic reactions beginning with the Hofmann elimination of (+)-magnoflorine. nih.gov This step would form an intermediate known as magnoflorine methine. Following this, the pathway is thought to proceed through the oxidation of the double bond between carbons C9 and C10 and subsequent lactonization to produce the final taspine structure. nih.gov While this pathway is chemically plausible, the specific enzymes catalyzing these conversions in plants have yet to be isolated and characterized. nih.govrsc.org
| Precursor | Intermediate(s) | Product | Key Enzyme Class | Reference(s) |
| (S)-Reticuline | (S)-Corytuberine | Magnoflorine | Cytochrome P450 (CYP80G2), N-methyltransferase | nih.gov, nih.gov |
| Magnoflorine | Magnoflorine methine | Taspine | (Proposed) Oxidase, Lactonase | nih.gov |
Identification of Key Enzymatic Transformations in Lignan Biosynthesis
The biosynthesis of all lignans, including the furofuran scaffold of this compound, begins with the phenylpropanoid pathway. The general lignan pathway proceeds through key enzymatic steps that generate four primary lignan scaffolds: furofuran, furan (B31954), dibenzylbutane, and dibenzyllactone. nsf.gov
The formation of the initial lignan structure is a critical step involving the oxidative coupling of two monolignol units, typically coniferyl alcohol. This dimerization is controlled by dirigent proteins (DIRs), which dictate the stereospecific outcome of the reaction. nih.gov The coupling of two coniferyl alcohol molecules yields pinoresinol (B1678388), the foundational compound for the majority of furofuran lignans. nsf.gov
From pinoresinol, pathways diverge to create immense structural diversity. The biosynthesis of other lignan classes involves enzymes such as pinoresinol-lariciresinol reductases (PLRs) and secoisolariciresinol (B192356) dehydrogenase (SDH). nsf.govoup.com However, for furofuran lignans like this compound, further tailoring of the pinoresinol core is common. A key transformation is the formation of methylenedioxy bridges, a reaction catalyzed by cytochrome P450 monooxygenases (CYPs). For instance, in the biosynthesis of sesamin, the enzyme piperitol/sesamin synthase (CYP81Q1) catalyzes the formation of two such bridges on the pinoresinol structure. oup.com Given the structure of this compound, similar CYP-mediated reactions are almost certainly involved in its formation from a pinoresinol-like precursor.
| Enzymatic Step | Enzyme Class | Substrate | Product | Lignan Scaffold | Reference(s) |
| Stereospecific Dimerization | Dirigent Protein (DIR) | Coniferyl Alcohol | (+)-Pinoresinol | Furofuran | nih.gov |
| Reduction | Pinoresinol-Lariciresinol Reductase (PLR) | Pinoresinol | Lariciresinol/Secoisolariciresinol | Furan/Dibenzylbutane | nih.gov |
| Oxidation | Secoisolariciresinol Dehydrogenase (SDH) | Secoisolariciresinol | Matairesinol | Dibenzylbutyrolactone | nsf.gov |
| Methylenedioxy Bridge Formation | Cytochrome P450 (e.g., CYP81Q1) | Pinoresinol | Piperitol/Sesamin | Furofuran | oup.com |
Genetic and Transcriptomic Approaches to Pathway Elucidation
Modern genomic and transcriptomic techniques have become indispensable for identifying the genes and enzymes involved in complex secondary metabolite pathways, including those for lignans and related alkaloids. researchgate.net By analyzing the transcriptomes (the full range of messenger RNA molecules) of specific plant tissues where compounds of interest accumulate, researchers can identify candidate genes encoding the biosynthetic enzymes. nih.gov
Integrated "multi-omics" approaches, combining transcriptomics with metabolomics (the study of metabolites), have been successfully applied to propose the biosynthetic pathways for magnoflorine and taspine in Croton draco. nih.govnih.govresearchgate.net In this research, high-throughput RNA-sequencing of different plant organs (roots, stem, leaves) allowed for the identification of unigenes—parts of a gene's sequence—that are orthologous to known alkaloid biosynthesis enzymes from other species. nih.gov This comparative analysis led to the identification of candidate genes in C. draco for enzymes like (S)-corytuberine synthase (CYP80G2) and various methyltransferases. nih.gov
Similar strategies have been used to investigate lignan biosynthesis in other species. Transcriptome analysis of Styrax tonkinensis branches identified CCoAOMT, COMT, peroxidase, and F5H as potential key enzymes regulating lignin (B12514952) (a related polymer) synthesis. mdpi.com In fresh-cut cucumber, transcriptome analysis revealed that mechanical damage activates phenylpropanoid biosynthesis, a precursor to lignan synthesis, and highlighted the roles of enzymes like phenylalanine ammonia-lyase (PAL) and cinnamyl-alcohol dehydrogenase (CAD). mdpi.com These studies provide a blueprint for how the specific genes involved in this compound biosynthesis could be identified in Magnolia species through comparative transcriptome analysis of tissues with high and low concentrations of the compound. researchgate.net
Biological Activities and Mechanistic Investigations Pre Clinical Focus
In Vitro Pharmacological Activity Profiling
Assessment of Anti-inflammatory Activities in Cellular Models (e.g., LPS-activated microglia)
Lignans (B1203133) and their derivatives have demonstrated anti-inflammatory properties. nih.gov In cellular models, such as lipopolysaccharide (LPS)-activated microglia, the activation of these immune cells is a key event in neuroinflammation. biomolther.orgmdpi.com LPS stimulation of microglial cells like the BV2 cell line triggers the production of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandins. biomolther.org The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is significantly increased upon LPS activation. biomolther.orgnih.gov Studies on various compounds have shown that pretreatment can inhibit the production of these inflammatory molecules in LPS-stimulated BV-2 cells. frontiersin.org For instance, certain compounds have been observed to reduce the mRNA expression of iNOS and COX-2 in a dose-dependent manner in these activated microglia. biomolther.org This inhibition of pro-inflammatory mediators is a crucial aspect of their potential anti-neuroinflammatory effects. frontiersin.org
Enzymatic Inhibition Studies (e.g., Rat Lens Aldose Reductase Inhibition)
Aldose reductase, a key enzyme in the polyol pathway, is implicated in diabetic complications, including the development of cataracts. sld.cupsu.edu Inhibition of this enzyme is a therapeutic strategy to prevent or delay such complications. psu.edu Studies have shown that various natural compounds, including flavonoids, can inhibit rat lens aldose reductase. psu.edu For example, some N-[[(substituted amino)phenyl]sulfonyl]glycines have been synthesized and tested for their inhibitory potential against rat lens aldose reductase, with some compounds showing significant potency. nih.gov The inhibitory activity is often assessed by measuring the reduction in the enzyme's ability to convert its substrate. nih.govnih.gov Kinetic studies can further reveal the mechanism of inhibition, such as whether it is competitive, uncompetitive, or non-competitive. nih.gov
Inhibition of Advanced Glycation End Products (AGEs) Formation
The formation and accumulation of advanced glycation end products (AGEs) are associated with aging and the pathogenesis of diabetic complications. nih.govrsc.org AGEs result from the non-enzymatic reaction between reducing sugars and proteins, a process known as the Maillard reaction. nih.govrsc.org The inhibition of AGE formation is considered a potential therapeutic approach to mitigate these conditions. nih.gov Various natural products and their components have been investigated for their ability to inhibit AGE formation in vitro. rsc.orgmdpi.com The standard method involves incubating a protein, such as bovine serum albumin (BSA), with a reducing sugar like glucose or fructose, in the presence and absence of the test compound. mdpi.comphcogj.com The extent of glycation is often measured by monitoring the development of fluorescence characteristic of AGEs. phcogj.com Compounds that can trap intermediate products or possess antioxidant properties often exhibit significant inhibitory effects on AGE formation. mdpi.comfrontiersin.org
Antimitotic Activity in Cellular Systems (for related lignan (B3055560) derivatives)
Lignans and their derivatives are a class of natural products that have been investigated for a wide range of biological activities, including antimitotic effects. nih.gov Some lignan derivatives, particularly those related to podophyllotoxin (B1678966), have been synthesized and evaluated for their ability to inhibit mitosis. acs.orgacs.orgnih.gov These studies often involve cell-based assays to assess the cytostatic activity of the compounds. acs.org For example, the P-815 mastocytoma cell culture has been used to evaluate the in vitro antimitotic activity of certain lignan derivatives. acs.org The structural features of these molecules play a crucial role in their biological activity, and modifications to the lignan skeleton can lead to derivatives with enhanced potency or more favorable pharmacological profiles. acs.orgnuph.edu.ua
Investigation of Molecular and Cellular Targets
Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes involved in the inflammatory process. nih.govnih.gov COX-2 is responsible for the production of prostaglandins, which are mediators of inflammation and pain. wikipedia.orghospitalpharmacyeurope.com Similarly, iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory molecule, in response to stimuli like LPS. mdpi.commdpi.com The expression of both COX-2 and iNOS is often upregulated in inflammatory conditions. nih.govmedsci.org Many natural compounds, including phytonutrients, have been shown to modulate the expression and activity of these enzymes. nih.govnih.govmdpi.com For instance, in LPS-activated microglial cells, the upregulation of iNOS and COX-2 is a hallmark of the inflammatory response. nih.govfrontiersin.org The ability of a compound to inhibit the expression or activity of iNOS and COX-2 is a strong indicator of its anti-inflammatory potential. frontiersin.orgplos.org This modulation can occur at the transcriptional level, affecting the signaling pathways that lead to the expression of these enzymes. nih.govnih.gov
Nuclear Factor-kappa B (NF-κB) Pathway Interactions
The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a cornerstone in the regulation of cellular responses to a wide range of stimuli, including stress, cytokines, and pathogenic antigens. nih.gov These proteins are critical mediators of the immune and inflammatory response, cell proliferation, and survival. frontiersin.org In most unstimulated cells, NF-κB protein complexes are held inactive in the cytoplasm by a family of inhibitory proteins known as inhibitors of κB (IκBs). frontiersin.orgcellsignal.com
The activation of NF-κB can occur through two primary signaling cascades: the canonical and non-canonical pathways.
Canonical Pathway : This pathway is triggered by stimuli such as proinflammatory cytokines (e.g., TNF-α), leading to the activation of the IκB kinase (IKK) complex. frontiersin.orgcellsignal.com The IKK complex then phosphorylates IκB proteins, marking them for proteasomal degradation. nih.gov This degradation frees the NF-κB dimer, most commonly the p50-p65 (RelA) heterodimer, allowing it to translocate to the nucleus. nih.govfrontiersin.org
Non-Canonical Pathway : Activated by a specific subset of receptors, this pathway involves the NF-κB-inducing kinase (NIK) and IKKα. frontiersin.orgcellsignal.com It results in the processing of the p100 protein to its p52 form, which then dimerizes with RelB and moves to the nucleus. frontiersin.org
Once in the nucleus, activated NF-κB dimers bind to specific DNA sequences to modulate the expression of hundreds of target genes. frontiersin.orgplos.org Given that the dysregulation of the NF-κB pathway is implicated in inflammatory diseases, cancer, and autoimmune disorders, it is a significant target for therapeutic investigation. frontiersin.orgecrjournal.com While numerous natural compounds, such as curcumin (B1669340) and capsaicin, are known to inhibit NF-κB activation, specific studies detailing the direct interaction of Magnofargesin with the NF-κB pathway are not available in the current scientific literature. ecrjournal.com
Table 1: Key Proteins in the Canonical NF-κB Signaling Pathway
| Protein/Complex | Function in Pathway | Reference |
|---|---|---|
| NF-κB (e.g., p50/p65) | Transcription factor that, upon activation, moves to the nucleus to regulate gene expression. | nih.gov |
| IκB (Inhibitor of κB) | Inhibitory protein that sequesters NF-κB in the cytoplasm in resting cells. | frontiersin.org |
| IKK (IκB Kinase) | Kinase complex that phosphorylates IκB, targeting it for degradation. | cellsignal.com |
| Proteasome | Protein complex that degrades ubiquitinated IκB, releasing NF-κB. | nih.gov |
In Vivo Animal Model Studies (Pre-clinical Relevance)
Biotransformation and Metabolism in Biological Systems (e.g., Spodoptera litura)
The study of how biological systems metabolize chemical compounds is a critical component of preclinical research. The insect larva of the common cutworm, Spodoptera litura, has been utilized as a model system for investigating the biotransformation of various plant secondary metabolites, particularly lignans. tandfonline.comfao.org This insect is a significant agricultural pest known for its broad diet, which implies a robust metabolic capacity for handling diverse chemical structures. researchgate.net
Research has shown that the primary metabolic reactions for lignans in S. litura larvae involve O-demethylation of aromatic rings and subsequent glycosylation. researchgate.net For instance, studies on the lignan (+)-yangabin revealed a metabolic process of de-O-methylation at the para-position, followed by conjugation with glucose. tandfonline.comtandfonline.com Similar oxidative and conjugative metabolic pathways have been observed for the lignans (+)-eudesmin and (+)-magnolin in this insect model. fao.orgtandfonline.com
A pivotal finding relates to the metabolism of this compound itself. One study reports that when administered to S. litura, this compound is metabolized into a new lignan, identified as 3-O-demethyl this compound. jaypeedigital.com This demonstrates a specific O-demethylation reaction carried out by the insect's metabolic enzymes. jaypeedigital.com
Table 2: Examples of Lignan Biotransformation in Spodoptera litura
| Original Compound | Metabolic Reaction | Resulting Metabolite | Reference |
|---|---|---|---|
| This compound | O-demethylation | 3-O-demethyl this compound | jaypeedigital.com |
| (+)-Yangabin | De-O-methylation and Glucosidation | (+)-De-4′-O-methylyangabin-4′-O-β-D-glucoside | tandfonline.comtandfonline.com |
| (+)-Eudesmin | Oxidation | Metabolites identified via specific oxidation | fao.org |
| (+)-Magnolin | Oxidation | Metabolites identified via specific oxidation | fao.org |
Pharmacodynamic Evaluation in Relevant Animal Models (e.g., bronchodilatory effects of metabolites)
Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body. A key aspect of this is understanding the mechanism of action and the relationship between drug concentration and effect. In the context of this compound, the evaluation of its metabolites is of particular interest.
Following the biotransformation of this compound in Spodoptera litura, the resulting metabolite, 3-O-demethyl this compound, was evaluated for biological activity. jaypeedigital.com It was found to possess a potent bronchodilatory effect. jaypeedigital.com This finding is significant as it indicates that the metabolism of the parent compound can yield a metabolite with distinct and potent pharmacological activity. Bronchodilators are a class of drugs that relax the smooth muscles of the airways, leading to their widening, and are a cornerstone in the management of respiratory conditions like asthma and COPD. acs.org The mechanisms of action for established bronchodilators often involve pathways like beta-2 adrenergic receptor agonism or phosphodiesterase inhibition. acs.orgrsc.org The specific mechanism for 3-O-demethyl this compound has not been elaborated in the available literature.
Table 3: Pharmacodynamic Profile of this compound Metabolite
| Metabolite | Observed Pharmacodynamic Effect | Reference |
|---|---|---|
| 3-O-demethyl this compound | Potent bronchodilatory effect | jaypeedigital.com |
General Considerations for Preclinical Animal Models in Drug Discovery
The use of animal models is an essential stage in the preclinical discovery and development of new therapeutic agents. tandfonline.comtandfonline.com These studies are fundamental for providing initial evidence of a drug's safety and efficacy before it can be considered for human clinical trials. fao.org
Several key considerations underpin the rational and effective use of preclinical animal models:
Model Selection and Validity : The choice of animal model is critical and depends on the research question. tandfonline.com The model's validity is often assessed in three areas: face validity (how well the model replicates the clinical signs of the human disease), construct validity (the similarity of the underlying disease mechanisms), and predictive validity (the model's ability to predict effective treatments). tandfonline.com
Ethical and Legal Requirements : All animal research must adhere to strict ethical and legal guidelines. A central tenet is the principle of the "3Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing any potential pain or distress). tandfonline.com
Study Design : Rigorous study design is paramount to avoid experimental bias and ensure the reproducibility of results. researchgate.net This includes clearly defined hypotheses, appropriate control and experimental groups, and the pre-specification of primary and secondary outcome measures. researchgate.net The number of animals required is typically determined by a power calculation based on the primary outcome. researchgate.net
Translational Relevance : A significant challenge in drug discovery is the translation of findings from preclinical models to clinical success in humans. tandfonline.com Differences in physiology, metabolism, and genetics between species can limit the predictive power of animal studies. tandfonline.commdpi.com Therefore, careful consideration of the model's limitations and the use of translational biomarkers are crucial. tandfonline.com
Table 4: Key Considerations in Preclinical Animal Model Research
| Consideration | Description | Reference |
|---|---|---|
| Model Validity | Ensuring the animal model appropriately mimics the human condition in terms of symptoms (face), mechanisms (construct), and therapeutic response (predictive). | tandfonline.com |
| The 3Rs | Ethical framework for Replacement, Reduction, and Refinement of animals in research. | tandfonline.com |
| Rigorous Study Design | The use of proper controls, randomization, blinding, and statistical analysis to minimize bias and produce reliable data. | researchgate.net |
| Translational Bridge | The challenge of ensuring that results from animal studies will be relevant and predictive for human outcomes. | tandfonline.com |
Structure Activity Relationship Sar Studies
Identification of Key Pharmacophoric Elements
A pharmacophore is an abstract description of the molecular features essential for a compound to be recognized by a biological target and to trigger a response. wikipedia.orgnih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. wikipedia.org
Magnofargesin belongs to the furofuran lignans (B1203133), a major subclass of lignans characterized by a central 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. mdpi.comnih.gov This rigid fused ring system forms the foundational pharmacophore of this compound and related compounds. The key pharmacophoric elements can be described as follows:
The Furofuran Core: The 3,7-dioxabicyclo[3.3.0]octane ring system acts as a rigid scaffold that correctly orients the substituent groups in three-dimensional space for optimal interaction with a biological target.
Aromatic Rings: Like other furofuran lignans, this compound possesses two aryl (aromatic) groups attached to the core skeleton. In this compound, one of these is a 3,4,5-trimethoxyphenyl group. These rings are critical for forming hydrophobic and aromatic interactions with receptor sites. The substitution pattern on these rings significantly influences bioactivity.
Oxygenated Functional Groups: The ether linkages within the furofuran core and the methoxy (B1213986) groups (-OCH₃) on the aromatic ring can act as hydrogen bond acceptors, which are crucial interaction points in many ligand-receptor binding events. Studies on related furofuran lignans have shown that the presence and position of phenolic hydroxyl (-OH) groups can be vital for certain biological activities, such as α-glucosidase and free radical inhibition. mdpi.com
Computational and molecular modeling studies on the broader class of furofuran lignans help to clarify the importance of these features, suggesting that the specific geometry and electronic properties of the molecule are crucial for its biological function. mdpi.com
Impact of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, has a profound impact on the biological activity of chiral compounds like this compound. tandfonline.comnih.gov Different stereoisomers, or epimers, can exhibit significantly different potencies because biological targets like enzymes and receptors are themselves chiral and can selectively bind to only one isomer. ias.ac.in
The synthesis of this compound often results in the co-production of its stereoisomer, 7'-epithis compound. thieme-connect.deresearchgate.net Synthetic routes have been developed that produce both this compound and 7'-epithis compound, sometimes in a 1:1 ratio. thieme-connect.de This provides the necessary chemical matter to investigate the biological importance of the stereocenter at the 7'-position.
While the synthesis of 7'-epithis compound has been reported, detailed studies directly comparing its biological activity (e.g., as a platelet-activating factor antagonist) to that of this compound are not extensively documented in the available literature. However, research on structurally related lignans, such as fargesin (B607417), has shown that stereochemistry is critical; the trans stereoisomer of fargesin displayed significantly lower bioactivity than its cis counterpart, underscoring that subtle changes in 3D structure can lead to a dramatic loss of function. nih.gov This principle strongly suggests that the specific stereoconfiguration of this compound is crucial for its biological effects.
Note: Bioactivity data comparing this compound and its epimers is not available in the cited literature, preventing the creation of a comparative data table.
Rational Design of this compound Analogs for Optimized Bioactivity
The rational design of analogs is a cornerstone of medicinal chemistry, where a parent compound is systematically modified to improve its potency, selectivity, or pharmacokinetic properties. nih.gov For this compound, this would involve making targeted chemical changes to its structure and evaluating the resulting biological activity.
The furofuran lignan (B3055560) skeleton of this compound offers several positions for chemical modification to generate a library of analogs:
Aromatic Ring Substituents: Altering the number and position of methoxy groups or replacing them with other functionalities, such as hydroxyl or halogen groups, can modulate the compound's electronic properties and hydrogen bonding capacity.
The Furofuran Scaffold: Modifications to the core skeleton, though synthetically challenging, could be explored. Studies on other lignans have involved creating thioether and ether analogs by reacting a precursor with various thiols and alcohols. mdpi.com
Such studies on related furofuran lignans have successfully generated derivatives with enhanced biological activities. For example, a library of thioether and ether analogs derived from sesaminol, a related lignan, was synthesized and tested for α-glucosidase inhibition, yielding several compounds with potent activity. mdpi.com This demonstrates the feasibility and potential of applying a similar strategy to this compound to develop analogs with optimized or novel bioactivities. However, specific studies detailing the synthesis and biological evaluation of a library of this compound analogs are not widely reported in the current literature.
Note: Data from the synthesis and biological evaluation of this compound-specific analogs is not available in the cited literature, precluding the creation of a data table.
Analytical Methodologies for Biological Samples
Chromatographic Techniques for Detection and Quantification (e.g., HPLC, LC-MS)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are the cornerstones for the quantitative analysis of pharmaceutical compounds in biological samples. wishartlab.comopenaccessjournals.com These techniques offer high sensitivity, specificity, and throughput, making them ideal for determining the concentration of magnofargesin and its metabolites in plasma, urine, and tissue homogenates. nih.govfrontiersin.orgmdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC coupled with an ultraviolet (UV) detector is a widely used method for quantifying compounds in various samples. nih.gov For the analysis of lignans (B1203133) like this compound, a reverse-phase HPLC (RP-HPLC) system is typically employed. Separation is commonly achieved on a C18 column. researchgate.netfarmaciajournal.com The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or a dilute acid like formic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netremedypublications.comrsc.org Gradient elution, where the proportion of the organic solvent is varied over time, is often used to achieve optimal separation of multiple components within a sample. farmaciajournal.com Detection by UV spectroscopy is set at a wavelength where the analyte exhibits maximum absorbance, which for lignans is often in the range of 230-280 nm. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for bioanalytical assays due to its superior sensitivity and selectivity compared to HPLC-UV. nih.govmdpi.com This technique couples the separation power of HPLC with the mass analysis capability of tandem mass spectrometry. mdpi.com After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. farmaciajournal.com
The mass spectrometer operates in multiple reaction monitoring (MRM) mode, which provides exceptional specificity. In MRM, a specific precursor ion (the ionized molecule of interest, in this case, this compound) is selected and fragmented, and then a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, minimizing interference from other co-eluting compounds from the biological matrix. nih.govfrontiersin.org For instance, a study on lignans from Magnoliae Flos utilized an LC-MS/MS method to identify and quantify several related compounds, including fargesin (B607417) and magnolin. nih.gov The development of a robust LC-MS/MS method for this compound would involve optimizing chromatographic conditions and mass spectrometric parameters, such as the specific precursor and product ions and collision energy. mdpi.com The validation of such a method typically includes assessing its linearity, accuracy, precision, recovery, and matrix effect to ensure reliable results for pharmacokinetic studies. frontiersin.orgmdpi.com
Table 1: Example Chromatographic Conditions for Lignan (B3055560) Analysis in Biological Samples
| Parameter | HPLC-UV Example | LC-MS/MS Example |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) farmaciajournal.com | Reverse-Phase C18 (e.g., 150 x 2.1 mm, 3.5 µm) nih.gov |
| Mobile Phase | Acetonitrile and pH-adjusted phosphate buffer researchgate.net | Acetonitrile and 0.1% Formic Acid in Water frontiersin.orgrsc.org |
| Elution Mode | Isocratic or Gradient | Gradient farmaciajournal.com |
| Flow Rate | ~1.0 mL/min researchgate.net | ~0.5 - 0.7 mL/min farmaciajournal.comrsc.org |
| Detection | UV Detector (e.g., 210-280 nm) farmaciajournal.comnih.gov | Tandem Mass Spectrometer (MS/MS) with ESI nih.gov |
| MS/MS Mode | N/A | Multiple Reaction Monitoring (MRM) frontiersin.org |
Spectroscopic Methods for Biological Matrix Analysis
While chromatographic techniques are dominant for quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy play a role, primarily in the structural elucidation of metabolites and for qualitative analysis rather than routine quantification in complex biological matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for identifying the chemical structure of compounds. nih.gov In the context of bioanalysis, NMR can be used to identify metabolites of this compound present in samples like urine or plasma. However, its application for quantification in biological samples is limited by its relatively low sensitivity compared to MS-based methods, often requiring higher concentrations of the analyte.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques such as FT-IR and Raman spectroscopy provide a molecular fingerprint of a sample based on the vibrations of its chemical bonds. These methods have been explored for the analysis of various components in biofluids. While promising for obtaining a holistic biochemical profile of a sample, their use for quantifying a specific, low-concentration compound like this compound in a complex matrix like plasma is challenging due to significant spectral overlap from highly abundant molecules like proteins and water.
Sample Preparation Strategies for Biological Matrices
Effective sample preparation is a critical step in bioanalysis to remove interfering substances, such as proteins and lipids, from the biological matrix and to concentrate the analyte of interest. researchgate.net The choice of method depends on the analyte's properties, the biological matrix, and the analytical technique used.
Protein Precipitation (PPT): This is one of the simplest and most common methods for preparing plasma or serum samples. researchgate.net It involves adding a water-miscible organic solvent, typically acetonitrile or methanol, to the plasma sample. nih.govmdpi.com The solvent denatures and precipitates the majority of the proteins. After centrifugation to pellet the precipitated proteins, the supernatant containing the analyte can be collected, evaporated, and reconstituted in a suitable solvent for injection into the HPLC or LC-MS/MS system. nih.govmdpi.com
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It can provide a cleaner sample than protein precipitation but is more labor-intensive. The choice of the organic solvent is crucial for achieving high extraction efficiency for this compound while minimizing the co-extraction of interfering components.
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile sample preparation technique that can yield very clean extracts. science.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the stationary phase while impurities are washed away. The analyte is then eluted with a small volume of a different solvent. For lignans from Magnoliae Flos, an automated online SPE system coupled with turbulent flow chromatography has been shown to be effective for sample clean-up and concentration directly before LC-MS/MS analysis. nih.gov This approach automates and speeds up the sample preparation process. nih.gov
Table 2: Overview of Sample Preparation Techniques for Biological Matrices
| Technique | Principle | Common Application for this compound Analysis | Advantages | Disadvantages |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Use of an organic solvent (e.g., acetonitrile) to precipitate proteins from plasma/serum. nih.gov | Rapid clean-up of plasma samples for LC-MS/MS. nih.govmdpi.com | Simple, fast, and inexpensive. | May not remove all interferences (e.g., phospholipids), leading to potential matrix effects. researchgate.net |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. | Extraction from plasma or urine. | Provides cleaner extracts than PPT. | More labor-intensive, requires larger solvent volumes, can be difficult to automate. |
| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid phase in a cartridge, impurities are washed away, and the analyte is selectively eluted. science.gov | High-purity extraction from complex matrices like plasma or tissue homogenates; can be automated. nih.gov | High recovery, very clean extracts, high concentration factor, can be automated. nih.gov | More expensive and requires method development to select the appropriate sorbent and solvents. |
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes for Improved Efficiency
While magnofargesin can be isolated from natural sources, the development of efficient and stereoselective synthetic routes is crucial for producing larger quantities for extensive research and potential therapeutic use. Current research has explored various synthetic strategies, but there is still a need for more efficient and scalable methods.
One approach has been the formal synthesis of this compound and its epimer, 7´-epithis compound, in both racemic and optically pure forms. rsc.orgrsc.org This was achieved through a Cp2TiCl-mediated radical cyclization of an epoxyalkyne to form the key tetrahydrofuran (B95107) ring. rsc.orgrsc.org Another strategy involved the use of 3-alkoxy-1-alkynyliodonium triflates to construct the 2,5-dihydrofuran (B41785) ring system of this compound. organicdivision.org This method generates an alkylidenecarbene intermediate that undergoes intramolecular C-H insertion. bham.ac.uk
Future efforts in this area will likely focus on:
Improving Stereoselectivity: Developing methods that provide higher control over the stereochemistry at the multiple chiral centers of the this compound scaffold.
Scalability: Designing synthetic routes that are amenable to large-scale production, a critical step for any potential pharmaceutical application.
A study by Chakraborty et al. (2016) reported on the total synthesis of (±)-magnofargesin and (±)-7´-epithis compound, contributing to the available synthetic methodologies. iacs.res.in
Exploration of Undiscovered Biological Activities and Molecular Targets
This compound has been reported to possess several biological activities, including anti-inflammatory and anti-allergic effects. innerpath.com.auresearchgate.net However, the full spectrum of its biological functions and the specific molecular targets through which it exerts these effects are not yet fully understood.
Initial studies have shown that lignans (B1203133) from Magnolia species, including this compound, can influence inflammatory pathways. innerpath.com.auresearchgate.net For instance, the volatile oil of Magnolia biondii Pamp, which contains various lignans, has demonstrated significant anti-inflammatory activity by altering the metabolic profiles of substances like hexadecanoic acid and linoleic acid in inflammatory models. researchgate.net Biotransformation studies have also revealed that this compound can be metabolized into new compounds with potentially different or enhanced biological activities. For example, the larva of Spodoptera litura can O-demethylate (-)-magnofargesin to produce 3-O-demethyl this compound, which also exhibits a potent bronchodilatory effect. jaypeedigital.com
Future research should aim to:
Screen for New Activities: Systematically screen this compound against a wide range of biological assays to identify novel therapeutic applications, such as antiviral, neuroprotective, or anticancer activities.
Identify Molecular Targets: Employ techniques like affinity chromatography, proteomics, and computational modeling to pinpoint the specific proteins or cellular pathways that this compound interacts with.
Investigate Metabolites: Further explore the biotransformation of this compound in different biological systems to identify and characterize its metabolites and their respective biological activities. jaypeedigital.comresearchgate.netresearchgate.net
Application of Advanced Pre-clinical Models for Efficacy Assessment
To accurately evaluate the therapeutic potential of this compound, it is essential to utilize advanced preclinical models that better mimic human diseases. While initial in vivo studies have used acute inflammatory animal models, such as carrageenan-induced paw edema or ear-swelling responses, more sophisticated models are needed. innerpath.com.auresearchgate.net
The use of knockout animal models and models that replicate the chronic nature of diseases like inflammatory bowel disease or certain cancers will provide more relevant data on the efficacy of this compound. jaypeedigital.comgoogle.com For example, investigating the effects of magnolin, a structurally related lignan (B3055560), in models of inflammatory bowel disease has provided insights into its therapeutic mechanisms, which could be applicable to this compound. researchgate.net
Future directions in preclinical assessment include:
Chronic Disease Models: Utilizing animal models that reflect the long-term progression of diseases to assess the sustained efficacy of this compound.
Humanized Models: Employing genetically engineered models that express human targets or disease characteristics to improve the translation of findings to clinical settings.
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Conducting detailed PK/PD studies to understand the absorption, distribution, metabolism, and excretion of this compound and its relationship to its pharmacological effects.
Strategies for Lead Optimization and Derivatization from the this compound Scaffold
The this compound molecule serves as a valuable scaffold for lead optimization and the development of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor.
Analysis of related lignans has already provided some insights. For example, the stereochemistry of the furan (B31954) ring and the nature of the substituents on the aromatic rings can significantly influence biological activity. researchgate.net The isomerization of (-)-magnofargesin to (+)-magnolin was a key step in determining its absolute configuration, highlighting the importance of stereochemistry. researchgate.netresearchgate.net
Future strategies for lead optimization will likely involve:
Chemical Derivatization: Synthesizing a library of this compound analogs by modifying its functional groups, such as the methoxy (B1213986) groups, the stereocenters, and the aromatic rings.
Structure-Activity Relationship (SAR) Studies: Systematically evaluating the biological activity of these derivatives to establish clear relationships between chemical structure and pharmacological effect. tuwien.at
Computational Chemistry: Using molecular modeling and docking studies to predict the binding of this compound derivatives to their molecular targets and to guide the design of more potent compounds.
By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of new and effective treatments for a range of diseases.
Q & A
Q. What are the established synthetic routes for Magnofargesin, and how do they compare in efficiency and yield?
this compound is commonly synthesized via radical cyclization and ynamide-mediated strategies. For example, Cp₂TiCl-mediated radical cyclization of epoxyalkynes generates the tetrahydrofuran core (a structural hallmark) with moderate yields (35–50%) . Alternatively, ynamide intermediates enable [1,5] C-H insertion reactions to construct the furanolignan backbone, as demonstrated in the synthesis of (±)-magnofargesin . Efficiency depends on reaction conditions (e.g., temperature, catalyst loading) and purification methods. Researchers should compare yields, stereochemical outcomes, and scalability when selecting protocols.
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) is critical for verifying the furanolignan scaffold and substituent positions . High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., ether linkages). Purity is assessed via HPLC (≥95% purity threshold) and elemental analysis for new derivatives . For known compounds, cross-referencing with literature data (e.g., melting points, optical rotation) is advised .
Advanced Research Questions
Q. What methodological challenges arise in achieving stereoselective synthesis of this compound derivatives?
Controlling stereochemistry during radical cyclization or C-H insertion remains challenging. For instance, Cp₂TiCl-mediated reactions may produce epimeric mixtures due to radical intermediate flexibility . Advanced strategies include chiral auxiliaries, asymmetric catalysis, or kinetic resolution. Researchers should employ computational modeling (DFT) to predict transition states and optimize reaction conditions (e.g., solvent polarity, temperature gradients) to favor desired stereoisomers .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or MS data may arise from impurities, solvent effects, or incorrect assignments. Mitigation steps:
- Repeat experiments under standardized conditions (deuterated solvents, calibrated instruments) .
- Use heteronuclear coupling constants (J-values) and NOESY/ROESY for spatial confirmation .
- Consult crystallographic data (X-ray diffraction) for unambiguous confirmation .
- Cross-validate with independent labs or computational NMR prediction tools (e.g., ACD/Labs) .
Q. What experimental design principles ensure reproducibility in this compound synthesis?
- Documentation : Provide detailed protocols (catalyst loading, reaction times, purification steps) in supplementary materials .
- Controls : Include negative controls (e.g., omitting catalysts) to confirm reaction necessity.
- Batch Testing : Replicate syntheses across multiple batches to assess yield variability .
- Open Data : Share raw spectral files and chromatograms in public repositories (e.g., Zenodo) .
Methodological and Analytical Frameworks
Q. How should researchers design bioactivity studies for this compound derivatives?
- Hypothesis-Driven Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Example: “Does hydroxylation at C-7 enhance this compound’s antimicrobial activity?”
- Dose-Response Curves : Use IC₅₀/EC₅₀ assays with positive/negative controls (e.g., ampicillin for antibiotics) .
- Statistical Rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for multi-group comparisons, ensuring sample sizes meet power analysis requirements .
Q. What strategies address conflicting bioactivity data in this compound studies?
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., consistent cytotoxicity in specific cell lines) .
- Confounding Variables : Control for cell passage number, serum batch, or solvent toxicity (DMSO controls) .
- Mechanistic Follow-Up : Use omics approaches (transcriptomics, proteomics) to identify off-target effects .
Data Presentation and Validation
Q. How can computational methods complement experimental data in this compound research?
- Docking Studies : Predict binding affinities to biological targets (e.g., COX-2 enzyme) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .
- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with bioactivity .
Q. What are best practices for presenting spectroscopic and bioactivity data in manuscripts?
- Tables/Figures : Include processed NMR peaks (δ in ppm, multiplicity) and bioactivity IC₅₀ values. Avoid duplicating raw data in text .
- Uncertainty Quantification : Report standard deviations (SD) for triplicate measurements and confidence intervals for dose-response curves .
- Supplemental Files : Provide raw HPLC chromatograms, NMR FID files, and crystallographic CIFs .
Ethical and Collaborative Considerations
Q. How should researchers handle data sharing and collaboration in this compound studies?
- Material Transfer Agreements (MTAs) : Formalize compound sharing between institutions to protect intellectual property .
- Open Science : Deposit synthetic protocols in protocols.io and spectral data in PubChem .
- Co-Authorship : Follow CRediT taxonomy to attribute roles (e.g., synthesis, data analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
